molecular formula C10H16N2O5S2 B14760935 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- CAS No. 58370-36-8

2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-

Cat. No.: B14760935
CAS No.: 58370-36-8
M. Wt: 308.4 g/mol
InChI Key: KTWDNUUYKYBBHI-UHFFFAOYSA-N
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Description

2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- is a complex organic compound with the molecular formula C10H16N2O5S2. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a hydrazinyl group, and a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- typically involves multiple steps. One common method includes the reaction of 4-nitrophenylsulfonyl chloride with 2-methyl-2-propanesulfonic acid in the presence of a base, followed by the reduction of the nitro group to a hydrazinyl group using hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo compounds.

    Reduction: The nitro group can be reduced to a hydrazinyl group.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid group under basic conditions.

Major Products

    Azo Compounds: Formed from the oxidation of the hydrazinyl group.

    Hydrazinyl Derivatives: Formed from the reduction of nitro groups.

    Substituted Sulfonic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid group can enhance the solubility and stability of the compound, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    1-Propanesulfonic acid: A simpler analog with similar acidic properties but lacking the hydrazinyl and phenyl groups.

    4-Hydrazinylbenzenesulfonic acid: Contains a hydrazinyl group and a sulfonic acid group but lacks the 2-methyl substitution.

Uniqueness

2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and sulfonic acid groups allows for versatile applications in various fields of research.

Properties

CAS No.

58370-36-8

Molecular Formula

C10H16N2O5S2

Molecular Weight

308.4 g/mol

IUPAC Name

1-(4-hydrazinylphenyl)sulfonyl-2-methylpropane-2-sulfonic acid

InChI

InChI=1S/C10H16N2O5S2/c1-10(2,19(15,16)17)7-18(13,14)9-5-3-8(12-11)4-6-9/h3-6,12H,7,11H2,1-2H3,(H,15,16,17)

InChI Key

KTWDNUUYKYBBHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)C1=CC=C(C=C1)NN)S(=O)(=O)O

Origin of Product

United States

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